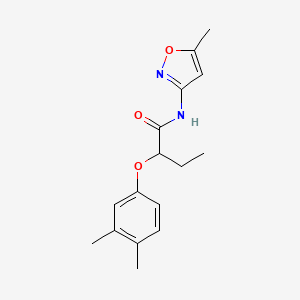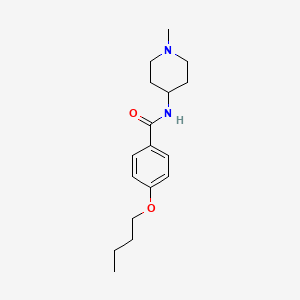![molecular formula C17H27NO B4846097 1-[5-(2,4-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4846097.png)
1-[5-(2,4-dimethylphenoxy)pentyl]pyrrolidine
Overview
Description
1-[5-(2,4-dimethylphenoxy)pentyl]pyrrolidine, also known as DMPP, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has been widely used in scientific research for its unique biochemical and physiological effects.
Mechanism of Action
1-[5-(2,4-dimethylphenoxy)pentyl]pyrrolidine acts as an agonist of nAChRs by binding to the receptor and inducing a conformational change that results in the opening of the ion channel. This leads to the influx of cations, such as calcium and sodium, into the cell, which triggers downstream signaling pathways and physiological responses.
Biochemical and Physiological Effects:
1-[5-(2,4-dimethylphenoxy)pentyl]pyrrolidine has been shown to modulate a wide range of physiological processes, including neurotransmitter release, synaptic plasticity, neuronal excitability, and gene expression. It has also been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models.
Advantages and Limitations for Lab Experiments
1-[5-(2,4-dimethylphenoxy)pentyl]pyrrolidine is a useful tool for investigating the function and regulation of nAChRs in vitro and in vivo. Its selective activation of the α4β2 subtype allows for the study of this specific receptor subtype without affecting other receptor subtypes. However, 1-[5-(2,4-dimethylphenoxy)pentyl]pyrrolidine has a relatively short half-life and can be rapidly metabolized in vivo, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the use of 1-[5-(2,4-dimethylphenoxy)pentyl]pyrrolidine in scientific research. One area of interest is the development of new drugs that target nAChRs for the treatment of neurological and psychiatric disorders. 1-[5-(2,4-dimethylphenoxy)pentyl]pyrrolidine can be used as a starting point for the synthesis of novel compounds with improved pharmacological properties. Another area of interest is the investigation of the role of nAChRs in the immune system and their potential as targets for immunomodulatory therapies. Finally, the development of new methods for the delivery of 1-[5-(2,4-dimethylphenoxy)pentyl]pyrrolidine and other nAChR agonists could expand their use in experimental settings.
Scientific Research Applications
1-[5-(2,4-dimethylphenoxy)pentyl]pyrrolidine has been extensively used in scientific research as a tool to investigate the function and regulation of nicotinic acetylcholine receptors (nAChRs) in the nervous system. It has been shown to selectively activate the α4β2 subtype of nAChRs, which are widely expressed in the brain and play a crucial role in cognitive function, addiction, and pain perception.
properties
IUPAC Name |
1-[5-(2,4-dimethylphenoxy)pentyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-15-8-9-17(16(2)14-15)19-13-7-3-4-10-18-11-5-6-12-18/h8-9,14H,3-7,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDCMAVTFMUAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCCN2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2,4-Dimethylphenoxy)pentyl]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4846014.png)
![methyl (5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4846028.png)

![ethyl 1-ethyl-6-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4846035.png)

![2-amino-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4846052.png)

![N-(3-acetylphenyl)-N'-[1-(1,3-benzodioxol-5-yl)ethyl]urea](/img/structure/B4846066.png)


![ethyl 5,5-dimethyl-2-{[(4-propoxyphenyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4846089.png)
![N-(2-isopropyl-6-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4846091.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4846108.png)
![2-{1-[(3,5-dimethyl-1-piperidinyl)acetyl]-3-oxo-2-piperazinyl}-N-phenylacetamide](/img/structure/B4846110.png)